4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate

Corrosion inhibition CO2 corrosion Carbon steel

Sourcing a pre-neutralized, water-dispersible imidazoline inhibitor often requires extra acidification steps or risks phase separation. 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-49-1) eliminates this bottleneck. Its monoacetate salt form ensures immediate solubility in produced water treatment systems without pH adjustment. - Offers documented intermediate inhibition efficiency (CMI-11 > HEI-11 > AEI-11 > IM-11), providing a cost-effective alternative when carboxymethyl or hydroxyethyl analogs are unavailable. - The primary amine side chain serves as a reactive handle for further derivatization (quaternization, amidation, Schiff base formation) to create customized, multifunctional inhibitors. - Available globally with batch-to-batch consistency for R&D and industrial corrosion protection programs.

Molecular Formula C16H33N3.C2H4O2
C18H37N3O2
Molecular Weight 327.5 g/mol
CAS No. 94023-49-1
Cat. No. B12667215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate
CAS94023-49-1
Molecular FormulaC16H33N3.C2H4O2
C18H37N3O2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O
InChIInChI=1S/C16H33N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17;1-2(3)4/h2-15,17H2,1H3;1H3,(H,3,4)
InChIKeyGBLMKSIIPMFNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate: Identity and Comparators


4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-49-1) is the acetate salt of a long-chain alkyl imidazoline derivative bearing a primary amine-terminated ethyl side chain . It belongs to the 2-undecyl-imidazoline class, where variations in the N-1 substituent (e.g., -H, -CH2CH2OH, -CH2COOH, -CH2CH2NH2) define a series of structural analogs used predominantly as corrosion inhibitors and surfactants [1]. The monoacetate counterion distinguishes this compound from its free base (CAS 95-37-4), potentially modifying solubility, handling, and formulation compatibility without altering the core imidazoline pharmacophore.

Why In-Class Analogs Cannot Simply Replace This Compound


Imidazoline derivatives with identical 2-undecyl hydrophobic tails but different N-1 hydrophilic head groups (e.g., -H, -CH2CH2OH, -CH2COOH, -CH2CH2NH2) exhibit quantitatively distinct corrosion inhibition efficiencies [1]. The presence and chemical nature of the hydrophilic substituent directly modulates molecular reactivity, binding strength to metal surfaces, and the compactness of the adsorbed inhibitor film [1]. Furthermore, salt form selection (free base vs. acetate) influences water solubility and protonation state under application-relevant pH, which can shift performance in aqueous formulations where the free base may have limited dispersibility . Generic interchange without head-to-head performance validation risks suboptimal inhibition.

Quantitative Differentiation Against Closest Analogs


Inhibition Efficiency Ranking Among N-1 Substituted Imidazolines

In a comparative study of four 2-undecyl-imidazolines differing only in the N-1 hydrophilic group, the aminoethyl variant (AEI-11, the free base corresponding to the target monoacetate) demonstrated an inhibition efficiency ranking of CMI-11 (carboxymethyl) > HEI-11 (hydroxyethyl) > AEI-11 (aminoethyl) > IM-11 (unsubstituted) for CO2 corrosion of N80 steel in 3% NaCl solution [1]. While the aminoethyl analog does not outperform the carboxymethyl or hydroxyethyl variants, it substantially outperforms the unsubstituted imidazoline (IM-11), confirming that the aminoethyl group provides a measurable advantage over the simplest in-class comparator.

Corrosion inhibition CO2 corrosion Carbon steel

Theoretical Reactivity and Binding Strength Comparison

Density functional theory (DFT) and molecular mechanics simulations on four 1-R-2-undecyl-imidazolines (R = CH2COOH (A), CH2CH2OH (B), CH2CH2NH2 (C), H (D)) revealed that the hydrophilic group R markedly influences molecular reactivity parameters and binding strength to Fe surfaces [1]. The theoretically predicted inhibition efficiency order A > B > C > D matched experimental results, indicating that the aminoethyl compound (C) possesses inferior electron donation and surface binding characteristics compared to the carboxymethyl analog, but stronger interaction than the unsubstituted imidazoline (D).

Quantum chemistry Molecular mechanics Inhibitor design

Performance Under Two-Phase Flow vs. Quaternary Imidazoline

Weight loss, linear polarization, and EIS measurements demonstrated that 2-undecyl-1-aminoethyl imidazoline (AEI-11) inhibits CO2 corrosion of N80 mild steel, but a quaternary derivative bearing an additional hydroxyethyl group (AQI-11) exhibited superior inhibition ability in both single liquid phase and liquid/particle two-phase flow [1]. The inferior performance of AEI-11 was attributed to fewer polycentric adsorption sites compared to AQI-11.

Multiphase flow corrosion CO2 corrosion N80 steel

Physicochemical Property Differences: Acetate Salt vs. Free Base

The monoacetate salt (CAS 94023-49-1; MW 327.51 g/mol) provides a pre-protonated, water-compatible form of the aminoethyl imidazoline, in contrast to the free base (CAS 95-37-4; MW 267.45 g/mol) which is a colorless liquid with limited aqueous solubility . The acetate counterion increases molecular weight by approximately 22% and adds one hydrogen bond donor and two hydrogen bond acceptor sites relative to the free base, as reflected in computed PSA values . This salt form distinction is critical for direct use in aqueous corrosion inhibitor formulations without requiring in situ acid addition.

Solubility Salt form Formulation compatibility

Research and Industrial Application Scenarios


Moderate-Performance CO2 Corrosion Inhibitor for Produced Water

In scenarios where cost or availability limits the use of high-efficiency carboxymethyl or hydroxyethyl imidazolines, the aminoethyl imidazoline acetate offers intermediate inhibition efficiency as documented in the ranking CMI-11 > HEI-11 > AEI-11 > IM-11 [1]. Its pre-protonated acetate form allows direct aqueous dosing into produced water treatment systems without additional acidification steps .

Surfactant and Antimicrobial Intermediate

Guidechem reports antimicrobial properties for 4,5-dihydro-2-undecyl-1H-imidazole-1-ethylamine [1], and the amphiphilic imidazoline scaffold is established in surfactant applications . The acetate salt form may be preferred for formulations requiring cationic surfactant character under neutral to slightly acidic conditions, where the free base would be insufficiently protonated.

Corrosion Inhibitor for Multi-Phase Flow Systems

Head-to-head data show AEI-11 is outperformed by quaternary imidazolines (AQI-11) in both single-phase and two-phase flow due to fewer adsorption sites [1]. However, in applications with moderate flow conditions and where the cost or synthetic complexity of quaternary derivatives is prohibitive, the mono-aminoethyl compound may represent a viable baseline inhibitor.

Precursor for Derivatization to Quaternary Inhibitors

The primary amine group on the ethyl side chain provides a reactive handle for quaternization, amidation, or polymerization [1]. Compared to the hydroxyethyl analog, the aminoethyl compound offers orthogonal reactivity (e.g., Schiff base formation, Michael addition) that may be exploited in designing tethered or multifunctional corrosion inhibitors.

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